molecular formula C23H28FNO2 B5590179 4-(3-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

Katalognummer: B5590179
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: NCMJPCRDSQWLDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C23H28FNO2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.21040730 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Crystal Structure and DFT Calculations : A study by Anitha et al. (2020) describes the synthesis and crystal structure of a compound similar to the one . It highlights the chair conformation of the piperidine ring and weak interactions in its crystal structure (Anitha et al., 2020).

Neuroleptic Activity

  • Potent Neuroleptic Agents : Sato et al. (1978) synthesized a series of compounds, including 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, demonstrating potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).

Anti-Leukemia Activity

  • Potential Anti-Leukemia Bioactivity : Yang et al. (2009) investigated compounds based on a similar molecular motif, finding that they could inhibit the growth of K562 cells, indicating potential anti-leukemia activity (Yang et al., 2009).

Sigma Ligand Affinity

  • High Affinity Sigma Ligands : Perregaard et al. (1995) synthesized a series of compounds with high affinity for sigma 1 and sigma 2 binding sites, relevant in neuroscience and pharmacology (Perregaard et al., 1995).

Motilin Receptor Agonism

  • Small Molecule Motilin Receptor Agonist : Westaway et al. (2009) developed a novel small molecule, exhibiting promising motilin receptor agonist activity, which plays a role in gastrointestinal motility (Westaway et al., 2009).

NMDA Antagonist Activity

  • Potent NMDA Antagonists : Chenard et al. (1995) identified compounds as potent NMDA antagonists, which have implications in neuroprotection and potential treatment of neurodegenerative diseases (Chenard et al., 1995).

Orexin Receptor Antagonism

  • Orexin 1 and 2 Receptor Antagonist for Insomnia Treatment : Renzulli et al. (2011) investigated SB-649868, an orexin 1 and 2 receptor antagonist, which is significant in the context of insomnia treatment (Renzulli et al., 2011).

Synthesis and Antitumor Activity

  • Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives : Naito et al. (2005) synthesized novel compounds showing potent cytotoxicity against tumor cells and demonstrated antitumor activity in vivo (Naito et al., 2005).

Wirkmechanismus

The mechanism of action would depend on the biological target of the compound. The piperidine ring and the fluorophenyl group could potentially interact with various biological targets, leading to different biological effects .

Zukünftige Richtungen

The compound could potentially be explored for various biological activities, given the presence of the piperidine ring and the fluorophenyl group. Future research could involve synthesizing the compound and testing its activity against various biological targets .

Eigenschaften

IUPAC Name

[2-(3-fluorophenyl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO2/c1-23(2,27)13-12-17-7-5-9-19(15-17)22(26)25-14-4-3-11-21(25)18-8-6-10-20(24)16-18/h5-10,15-16,21,27H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMJPCRDSQWLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCCC2C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.